Dimethyl(3-mercaptopropyl)ammonium chloride Dimethyl(3-mercaptopropyl)ammonium chloride
Brand Name: Vulcanchem
CAS No.: 38048-81-6
VCID: VC8467066
InChI: InChI=1S/C5H13NS.ClH/c1-6(2)4-3-5-7;/h7H,3-5H2,1-2H3;1H
SMILES: CN(C)CCCS.Cl
Molecular Formula: C5H14ClNS
Molecular Weight: 155.69 g/mol

Dimethyl(3-mercaptopropyl)ammonium chloride

CAS No.: 38048-81-6

Cat. No.: VC8467066

Molecular Formula: C5H14ClNS

Molecular Weight: 155.69 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl(3-mercaptopropyl)ammonium chloride - 38048-81-6

Specification

CAS No. 38048-81-6
Molecular Formula C5H14ClNS
Molecular Weight 155.69 g/mol
IUPAC Name 3-(dimethylamino)propane-1-thiol;hydrochloride
Standard InChI InChI=1S/C5H13NS.ClH/c1-6(2)4-3-5-7;/h7H,3-5H2,1-2H3;1H
Standard InChI Key HCEREWKVPIQLGP-UHFFFAOYSA-N
SMILES CN(C)CCCS.Cl
Canonical SMILES CN(C)CCCS.Cl

Introduction

Molecular Structure and Basic Properties

Chemical Identity and Structural Features

Dimethyl(3-mercaptopropyl)ammonium chloride belongs to the class of quaternary ammonium salts (QAS), distinguished by the presence of a sulfur-containing mercapto (-SH) group on its alkyl chain. The compound’s molecular formula is C5H14ClNS\text{C}_5\text{H}_{14}\text{ClNS}, with a molar mass of 155.69 g/mol . Its IUPAC name, dimethyl(3-mercaptopropyl)ammonium chloride, reflects the arrangement of two methyl groups, a 3-mercaptopropyl chain, and a chloride counterion bonded to a central nitrogen atom.

The mercapto group introduces redox-active and nucleophilic characteristics, while the quaternary ammonium moiety contributes to cationic surfactant behavior. This combination suggests synergistic interactions in applications requiring both surface activity and thiol-based reactivity.

Physicochemical Properties

Available data on the compound’s physical properties are sparse, but key parameters derived from structural analogs and computational models include:

PropertyValueSource
Molecular FormulaC5H14ClNS\text{C}_5\text{H}_{14}\text{ClNS}
Molar Mass155.69 g/mol
CAS Registry Number55778-17-1
EINECS Number259-815-7
LogP (Predicted)~1.2 (moderate hydrophobicity)

The predicted LogP value indicates balanced lipophilicity and hydrophilicity, making the compound suitable for interfaces requiring amphiphilic behavior. The mercapto group’s pKa is estimated to be ~10–11, typical for aliphatic thiols, enabling thiolate formation under basic conditions .

Synthesis and Manufacturing

Conventional Synthesis Routes

While no explicit synthesis protocols for dimethyl(3-mercaptopropyl)ammonium chloride are documented in the provided sources, general methods for analogous QAS compounds involve:

  • Alkylation of Tertiary Amines: Reaction of dimethylamine with 3-chloropropyl mercaptan in a polar solvent (e.g., ethanol) under reflux conditions.

  • Mercaptan Quaternization: Direct quaternization of 3-mercaptopropyl-dimethylamine using methyl chloride or benzyl chloride .

Purification and Yield Optimization

Post-synthesis purification typically involves recrystallization from acetone or ethanol to remove unreacted precursors. For the target compound, vacuum drying at 40–60°C is recommended to prevent thermal decomposition . Yield improvements may require stoichiometric excess of the alkylating agent (e.g., 1.3:1 molar ratio of methyl chloride to amine) .

Functional Characteristics and Reactivity

Surface Activity

The compound’s quaternary ammonium group confers cationic surfactant properties, enabling adsorption onto negatively charged surfaces. Critical micelle concentration (CMC) values for similar QAS range from 0.1–10 mM, suggesting moderate surface activity. The mercapto group may enhance micelle stability via interchain disulfide bonding under oxidative conditions.

Redox and Coordination Chemistry

The -SH group participates in thiol-disulfide exchange reactions, enabling applications in dynamic covalent chemistry. Additionally, it can coordinate to metal ions (e.g., Au, Ag), forming self-assembled monolayers (SAMs) on conductive substrates. This property is exploited in nanotechnology for sensor fabrication .

Recent Research and Knowledge Gaps

Advances in Synthesis

Recent patents highlight microwave-assisted synthesis for QACs, achieving yields >90% in under 5 minutes . Adapting these methods to dimethyl(3-mercaptopropyl)ammonium chloride could enhance scalability.

Unresolved Challenges

Key knowledge gaps include:

  • Structure-Activity Relationships: Impact of the mercaptopropyl chain on biocidal efficacy.

  • Ecotoxicology: Long-term effects on aquatic organisms.

  • Stability: Hydrolytic degradation pathways under varying pH conditions.

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